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Compound of Interest

Compound Name:
2-fluorocyclopropan-1-amine

hydrochloride

Cat. No.: B3097651 Get Quote

An In-Depth Technical Guide to (1S,2R)-2-fluorocyclopropan-1-amine Hydrochloride:

Properties, Synthesis, and Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and

conformationally restricted scaffolds into drug candidates is a cornerstone of rational design.

The fluorocyclopropylamine motif, particularly the (1S,2R)-2-fluorocyclopropan-1-amine
hydrochloride salt, has emerged as a building block of significant interest. The cyclopropane

ring, as the smallest carbocycle, imparts a rigid, three-dimensional structure that can precisely

orient substituents towards their biological targets, often improving binding affinity and reducing

entropic penalties upon binding.

The addition of a fluorine atom, the most electronegative element, introduces profound

electronic effects that can modulate a molecule's physicochemical properties. These

modulations include lowering the pKa of nearby amines, enhancing metabolic stability by

blocking sites of oxidation, and altering non-covalent interactions within a protein binding

pocket.[1] This guide serves as a comprehensive technical resource for researchers, scientists,

and drug development professionals, offering an in-depth analysis of the properties, synthesis,

reactivity, and applications of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride.

Part 1: Physicochemical and Structural Properties
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The unique stereoelectronic properties of this compound are derived from the interplay

between the strained cyclopropane ring and the inductive effects of the fluorine substituent.

Compound Identification and Physical Properties
Accurate identification and understanding of the basic physical characteristics are fundamental

for the effective use of this reagent.

Identifier Value Reference

IUPAC Name
(1S,2R)-2-fluorocyclopropan-1-

amine hydrochloride
[2]

CAS Number 141042-20-8 [3]

Molecular Formula C₃H₇ClFN [3][4]

Molecular Weight 111.55 g/mol [3][4]

InChI Key
DYTNTYHQHKPQEX-

MUWMCQJSSA-N
[2]

SMILES
N[C@@H]1--INVALID-LINK--

C1.[H]Cl
[3][5]

Physical Form White to yellow solid [6]

Purity Typically ≥97% [2][3]

Storage

Inert atmosphere, 2-8°C or

Room temperature, keep dry

and cool

[3]

Structural and Conformational Analysis
The (1S,2R) stereochemistry designates a trans relationship between the fluorine atom and the

amine group on the cyclopropane ring. This specific arrangement has significant implications

for the molecule's shape and electronic distribution. Computational studies on 2-

fluorocyclopropylamines reveal that the conformational preferences are governed by

stereoelectronic effects, primarily hyperconjugation.[1] The interaction between the C-F bond

and the nitrogen lone pair, as well as adjacent C-C bonds, dictates the rotational profile of the
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amino group. The trans isomer is identified as the global minimum conformer, being more

stable than its cis counterpart.[1] This inherent stability and defined conformation are critical

assets in drug design, allowing for more predictable interactions with target proteins.

Trans Isomer (1S,2R) Cis Isomer (1R,2S)

Global Minimum Energy Conformer
(More Stable)

Higher Energy Conformer
(Less Stable)

 ΔE ≈ 2.57 kcal/mol

Relative stability of trans vs. cis-2-fluorocyclopropylamine.

Click to download full resolution via product page

Relative stability of trans vs. cis-2-fluorocyclopropylamine.

Spectroscopic Characterization
Unambiguous characterization relies on standard analytical techniques. The hydrochloride salt

is typically analyzed as the free base after a basic workup or directly, though protonation can

shift amine-adjacent signals.
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Technique Expected Observations

¹H NMR

Complex multiplets for the cyclopropyl protons

(CH, CH₂), significantly influenced by geminal

and vicinal couplings with each other and with

the ¹⁹F nucleus. A broad singlet for the amine

protons (NH₂), which may exchange with D₂O.

¹³C NMR

Three distinct signals for the cyclopropyl

carbons. The carbon bearing the fluorine (C-F)

will appear as a doublet with a large ¹JCF

coupling constant. The carbon bearing the

amine (C-N) and the CH₂ carbon will also show

smaller C-F couplings.

¹⁹F NMR

A single resonance, which will be a complex

multiplet due to couplings with the vicinal and

geminal protons on the cyclopropane ring.

Mass Spec (ESI+)

The protonated molecule [M+H]⁺ is expected at

m/z corresponding to the free base (C₃H₆FN),

approximately 76.05.

Protocol: NMR Sample Preparation and Analysis

Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-fluorocyclopropan-1-amine
hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For free-base

analysis, dissolve the hydrochloride salt in water, basify with NaHCO₃ solution, extract with

an organic solvent (e.g., CH₂Cl₂), dry over Na₂SO₄, and evaporate to obtain the free amine

for dissolution in CDCl₃.

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the complex splitting patterns

in the 0.5-4.0 ppm region characteristic of the cyclopropyl ring.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum to identify the fluorine

chemical shift. Then, acquire a proton-coupled spectrum to observe the H-F coupling

constants, which are crucial for structural confirmation.
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2D NMR (COSY, HSQC): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to

establish proton connectivity and a ¹H-¹³C HSQC spectrum to correlate protons with their

directly attached carbons.

Part 2: Synthesis and Manufacturing
The synthesis of enantiomerically pure 2-fluorocyclopropylamines is a non-trivial challenge,

requiring stereocontrolled methods. Several strategies have been developed, often involving

the diastereoselective or enantioselective cyclopropanation of a suitable precursor.

Overview of Synthetic Strategies
The most common approaches involve the creation of the fluorocyclopropane ring on a chiral

substrate or through asymmetric catalysis. A representative strategy involves the

cyclopropanation of a vinyl-containing intermediate with a fluorinated carbene source, followed

by deprotection and resolution steps.

A multi-step synthesis for a related tosylate salt has been detailed in the patent literature,

providing a blueprint for production.[7] The key steps often include:

Precursor Synthesis: Construction of a chiral vinyl-containing molecule.

Cyclopropanation: Reaction with a fluorocarbene precursor, such as dibromofluoromethane

under phase-transfer conditions, to form a bromofluorocyclopropane derivative.[7][8]

Reduction/Deprotection: Removal of the bromine atom (e.g., with Raney Ni) and subsequent

cleavage of protecting groups to liberate the amine.[8]

Salt Formation: Reaction with hydrochloric acid to yield the final, stable hydrochloride salt.
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Chiral Vinyl Precursor

Cyclopropanation
(e.g., CHBr₂F, KOH, 18-crown-6)

Diastereomeric Bromofluorocyclopropane

Debromination & Deprotection

(1S,2R)-2-fluorocyclopropan-1-amine

Salt Formation (HCl)

Final Product: Hydrochloride Salt

Generalized synthetic workflow for the target compound.

Click to download full resolution via product page

Generalized synthetic workflow for the target compound.

Experimental Protocol: Stereoselective
Cyclopropanation
This protocol is a representative example based on published methodologies and should be

adapted and optimized for specific laboratory conditions.[7][8]
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Objective: To synthesize a bromofluorocyclopropane precursor via phase-transfer catalyzed

cyclopropanation.

Reactor Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a nitrogen inlet, add the chiral vinyl precursor (1.0 eq) and a phase-

transfer catalyst such as 18-crown-6 (0.1 eq) in dichloromethane (CH₂Cl₂).

Reagent Addition: Add a saturated aqueous solution of potassium hydroxide (KOH). Cool the

vigorously stirred biphasic mixture to 0°C.

Carbene Generation: Slowly add dibromofluoromethane (2.0 eq) via the dropping funnel over

1-2 hours, maintaining the internal temperature below 5°C. The causality here is critical: slow

addition prevents uncontrolled exotherms and minimizes side reactions. The KOH

deprotonates the dibromofluoromethane to generate the bromofluorocarbene in situ, which is

then transferred to the organic phase by the catalyst to react with the vinyl group.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting

material.

Workup and Purification: Once complete, separate the organic layer. Wash with water and

brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo.

The resulting crude product is a mixture of diastereomers. This self-validating system

requires characterization (e.g., by ¹⁹F NMR) to determine the diastereomeric ratio. Purify the

desired diastereomer by column chromatography on silica gel.

Part 3: Chemical Reactivity and Handling
Reactivity Profile
The primary reactive site is the amine group, which functions as a nucleophile and a base. Its

basicity, however, is significantly attenuated by the electron-withdrawing effect of the adjacent

fluorine atom. The pKa of the conjugate acid of trans-2-fluorocyclopropylamine is lower than

that of unsubstituted cyclopropylamine.[1] This reduced basicity is an important feature in drug

design, as it can decrease interactions with off-target biological polyanions and improve oral

bioavailability. The amine readily undergoes standard transformations such as acylation to form

amides, reductive amination, and alkylation, making it a versatile handle for library synthesis.
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Safety and Handling Protocol
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is classified as a hazardous substance.

[2] Adherence to strict safety protocols is mandatory.

Hazard Class Code Statement

GHS Pictogram GHS07 Harmful

Signal Word Warning

Hazard Statements H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Step-by-Step Handling Procedure:

Engineering Controls: Handle the solid only in a certified chemical fume hood to avoid

inhalation of dust.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles.

Dispensing: When weighing and transferring the solid, use anti-static spatulas and a weigh

boat within the fume hood. Avoid creating dust.

Spill Response: In case of a spill, decontaminate the area with a suitable absorbent material.

Do not use combustible materials. Place waste in a sealed container for hazardous waste

disposal.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye

contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh

air. If swallowed, rinse mouth and seek immediate medical attention.
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Part 4: Application in Medicinal Chemistry and Drug
Development
The title compound is a valuable building block for introducing the fluorocyclopropyl moiety,

which acts as a unique bioisostere and a conformational constraint tool.

Role in Drug Design
The rigid cyclopropane scaffold reduces the number of accessible conformations of a molecule.

This pre-organization can lead to a more favorable binding entropy upon interaction with a

biological target, potentially increasing potency. The fluorine atom can engage in favorable

hydrogen bonds or dipole-dipole interactions while simultaneously enhancing metabolic

stability.

Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors In the development of reversible

inhibitors for Btk, a key target in autoimmune diseases, cyclopropyl amide groups have been

used as isosteres to occupy lipophilic pockets in the enzyme's active site.[9] The specific

stereochemistry of substituents on the cyclopropane ring, such as a fluorine atom, can be

tuned to optimize potency and selectivity against other kinases, thereby improving the safety

profile of the drug candidate.[9]

Case Study: Serotonin Receptor (5-HT) Agonists Fluorinated cyclopropane derivatives have

been successfully designed as potent and selective agonists for the 5-HT₂C receptor, a target

for treating central nervous system disorders.[10] The introduction of this moiety was a key step

in achieving the desired pharmacological profile while avoiding agonism at the related 5-HT₂B

receptor, which is associated with cardiac valvulopathy.[10]

Conceptual binding interactions of the title moiety.

Conclusion
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is more than just a chemical reagent; it

is a sophisticated tool for molecular engineering in drug discovery. Its well-defined

stereochemistry, conformational rigidity, and the powerful electronic influence of the fluorine

atom provide medicinal chemists with a unique building block to address challenges in potency,

selectivity, and pharmacokinetic properties. A thorough understanding of its properties,
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synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in

the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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